4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring both methyl and methylthio substituents, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethyluracil with methylthiolating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles like amines or thiols replace the methylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
3,6-Dimethyl-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, disrupting normal cellular processes. For example, it may inhibit nucleic acid synthesis by interfering with pyrimidine metabolism, leading to cytotoxic effects in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dimethylpyrimidine: Lacks the methylthio group, resulting in different reactivity and applications.
4-Methylthio-2,6-dimethylpyrimidine: Similar structure but different substitution pattern, affecting its chemical properties.
2-Methylthio-4,6-dimethylpyrimidine: Another isomer with distinct reactivity due to the position of the methylthio group.
Uniqueness: 3,6-Dimethyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of novel compounds and the development of new drugs.
Properties
CAS No. |
3240-60-6 |
---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3,6-dimethyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3 |
InChI Key |
QYXORJXXZRQXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.